Azido-PEG1-t-butyl ester
CAS No.: 1374658-85-1
Cat. No.: VC0520218
Molecular Formula: C9H17N3O3
Molecular Weight: 215.25
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374658-85-1 |
---|---|
Molecular Formula | C9H17N3O3 |
Molecular Weight | 215.25 |
IUPAC Name | tert-butyl 3-(2-azidoethoxy)propanoate |
Standard InChI | InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3 |
Standard InChI Key | YQLWGRGAPJGNNQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Azido-PEG1-t-butyl ester (catalog number ADC-L-M0356) is classified as a non-cleavable linker designed specifically for bioconjugation applications. The molecular structure features an azide functional group and a carboxylic acid ester (COOR/Ester) group connected through a short, single-unit polyethylene glycol (PEG) chain . This structural arrangement provides chemical versatility while maintaining a relatively low molecular weight compared to longer-chain PEG derivatives.
Fundamental Chemical Properties
The compound possesses several key physicochemical properties that define its behavior in chemical and biological systems. These properties are summarized in the following table:
Property | Value |
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CAS Number | 1374658-85-1 |
Molecular Formula | C9H17N3O3 |
Molecular Weight | 215.3 g/mol |
Primary Functional Group | Azide |
Secondary Functional Group | COOR/Ester (t-butyl protected) |
PEG Classification | PEG |
Cleavability | Non-cleavable |
Standard Purity | 95% |
The azide group (-N3) serves as a highly reactive handle for bioorthogonal click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . The t-butyl ester provides protection for the carboxylic acid functionality, allowing for selective deprotection under mild acidic conditions when needed for further conjugation steps.
Structural Advantages
The structural design of Azido-PEG1-t-butyl ester confers several advantages for bioconjugation applications. The single PEG unit serves as a short spacer that provides minimal distance between conjugation points while still offering some degree of hydrophilicity and flexibility . This balance is crucial for maintaining the biological activity of conjugated biomolecules while enabling efficient coupling reactions.
Bioconjugation Applications
Azido-PEG1-t-butyl ester has emerged as a valuable tool in various bioconjugation strategies, particularly in research related to antibody-drug conjugates (ADCs) and other therapeutic conjugates. The compound's non-cleavable nature makes it suitable for applications where stable linkages are required between biomolecules.
Click Chemistry Applications
The azide functional group enables Azido-PEG1-t-butyl ester to participate in click chemistry reactions, which are characterized by high specificity, high yields, and mild reaction conditions. These properties make click chemistry particularly valuable for bioconjugation of sensitive biomolecules. The compound can readily react with alkyne-functionalized molecules to form stable triazole linkages through copper-catalyzed or strain-promoted cycloaddition reactions .
Role in Antibody-Drug Conjugates
In ADC development, linkers like Azido-PEG1-t-butyl ester serve critical functions in connecting cytotoxic payloads to antibodies. The non-cleavable nature of this linker ensures that the drug remains attached to the antibody until the entire conjugate is internalized and degraded within target cells. This property can potentially enhance the therapeutic window by reducing premature drug release in circulation .
Other Bioconjugation Applications
Beyond ADCs, Azido-PEG1-t-butyl ester can be employed in various other bioconjugation applications, including:
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Protein modification for improved pharmacokinetics
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Surface functionalization of nanoparticles
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Preparation of bioconjugated imaging agents
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Development of bioorthogonal labeling strategies for biological research
The versatility of the azide-alkyne click chemistry makes this compound adaptable to diverse research contexts where controlled bioconjugation is needed .
Comparative Analysis with Related Compounds
Positioning Azido-PEG1-t-butyl ester within the broader family of bioconjugation linkers provides valuable context for understanding its specific advantages and limitations. Several related compounds offer different structural features that may be preferable for specific applications.
Comparison with Other PEGylated Azides
When compared to other azide-functionalized PEG derivatives, Azido-PEG1-t-butyl ester represents one of the shortest PEG chain options. This characteristic makes it suitable for applications where minimal spacing is desired, though it offers less hydrophilicity and flexibility than longer-chain alternatives such as Azido-PEG4-alcohol (ADC-L-S0227) .
Comparison with Acid-PEG1-t-butyl ester
Acid-PEG1-t-butyl ester (ADC-L-395) shares the PEG1 spacing and t-butyl protection of the carboxylic acid but lacks the azide functionality. This related compound has a molecular weight of 218.3 g/mol and the molecular formula C10H18O5 . The absence of the azide group means that different conjugation chemistry must be employed, typically through the free carboxylic acid after deprotection of the t-butyl group.
Comparison with Branched PEG Derivatives
More complex structures, such as N-(Azido-PEG3)-N-Bis(PEG1-t-butyl ester), offer branched architectures with multiple functional groups. This compound (CAS No. 2086689-00-9) has a significantly higher molecular weight (576.7 g/mol) and contains both an azide group and two t-butyl protected carboxylic acids . Such branched derivatives provide opportunities for multi-point conjugation but at the cost of increased molecular complexity and size.
Research Applications and Future Directions
The utility of Azido-PEG1-t-butyl ester extends across various research domains, with particular relevance to drug delivery, bioconjugation methodology development, and materials science. Current research applications and potential future directions deserve consideration.
Current Research Applications
Current applications of Azido-PEG1-t-butyl ester in research settings include:
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Development of next-generation antibody-drug conjugates
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Exploration of bioorthogonal chemistry in living systems
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Creation of functionalized biomaterials for tissue engineering
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Design of targeted drug delivery systems
The compound's dual functionality (azide for click chemistry and protected carboxylic acid for subsequent modification) makes it particularly valuable for multi-step bioconjugation strategies.
Future Research Directions
Several promising research directions may expand the utility of Azido-PEG1-t-butyl ester:
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Integration into automated bioconjugation platforms
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Development of site-specific conjugation methods with enhanced precision
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Investigation of structure-activity relationships in PEGylated bioconjugates
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Application in emerging therapeutic modalities beyond traditional ADCs
As bioconjugation technologies continue to evolve, compounds like Azido-PEG1-t-butyl ester are likely to find increasingly sophisticated applications in both research and therapeutic development.
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